molecular formula C9H17NO2 B13546240 Methyl 2-amino-4-cyclobutylbutanoate

Methyl 2-amino-4-cyclobutylbutanoate

Cat. No.: B13546240
M. Wt: 171.24 g/mol
InChI Key: HIISRNPJQBQJAJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclobutylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring a cyclobutyl group and an amino group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyclobutylbutanoate typically involves the esterification of 2-amino-4-cyclobutylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclobutylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-4-cyclobutylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyclobutylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-cyclopropylbutanoate
  • Methyl 2-amino-4-cyclopentylbutanoate
  • Methyl 2-amino-4-cyclohexylbutanoate

Uniqueness

Methyl 2-amino-4-cyclobutylbutanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-amino-4-cyclobutylbutanoate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-5-7-3-2-4-7/h7-8H,2-6,10H2,1H3

InChI Key

HIISRNPJQBQJAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1CCC1)N

Origin of Product

United States

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